(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate
Brand Name: Vulcanchem
CAS No.: 1629041-81-1
VCID: VC2769892
InChI: InChI=1S/C12H14ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h2-5,7,14-15H,6,8H2,1H3
SMILES: COC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.7 g/mol

(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate

CAS No.: 1629041-81-1

Cat. No.: VC2769892

Molecular Formula: C12H14ClNO3

Molecular Weight: 255.7 g/mol

* For research use only. Not for human or veterinary use.

(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate - 1629041-81-1

CAS No. 1629041-81-1
Molecular Formula C12H14ClNO3
Molecular Weight 255.7 g/mol
IUPAC Name methyl 2-[3-(5-chloro-2-hydroxyphenyl)prop-2-enylamino]acetate
Standard InChI InChI=1S/C12H14ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h2-5,7,14-15H,6,8H2,1H3
Standard InChI Key GILKOXUKDOJPNC-UHFFFAOYSA-N
SMILES COC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O
Canonical SMILES COC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O

Chemical Identity and Structure

Nomenclature and Identification

(E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate is classified as an amino acetate derivative with a substituted phenol ring. The compound is registered with CAS number 1629041-81-1 and has a molecular formula of C12H14ClNO3 . The IUPAC name for this compound is methyl 2-[3-(5-chloro-2-hydroxyphenyl)prop-2-enylamino]acetate, which describes its chemical structure in standardized nomenclature. The compound is also referenced in chemical databases such as PubChem (compound ID: 123871519), providing a standardized identifier for researchers seeking information about this molecule. The presence of the (E) designation in the name indicates the trans configuration of the alkene portion, an important stereochemical characteristic that influences its three-dimensional structure and reactivity.

Structural Features and Molecular Characteristics

The structure of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate contains several distinctive functional groups that define its chemical identity. The molecule features a 5-chloro-2-hydroxyphenyl group (a chlorinated phenol) connected to an allylic chain in the (E) configuration, which in turn links to an amino acetate ester moiety. The molecular weight of the compound is 255.7 g/mol . The structure can be represented by the canonical SMILES notation COC(=O)CNCC=CC1=C(C=CC(=C1)Cl)O, which uniquely defines its atomic connectivity. Additionally, its standard InChI representation is InChI=1S/C12H14ClNO3/c1-17-12(16)8-14-6-2-3-9-7-10(13)4-5-11(9)15/h2-5,7,14-15H,6,8H2,1H3, providing a standardized way to encode its structure in chemical databases. These structural features collectively contribute to the compound's reactivity, binding capabilities, and potential biological activities.

Structural Comparison with Related Compounds

The compound shares structural similarities with several other biologically active molecules containing amino acetate moieties. When compared to related structures such as those described in the literature by Pubs ACS, this compound possesses distinctive features that differentiate it from other amino acetate derivatives . While methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibit different core structures, they share the amino acetate functional group that demonstrates importance in biological activity . Similarly, the 3-hydroxyphenyl moiety found in some biologically active compounds like those described in research by Kim et al. suggests potential parallels in activity profiles, although the exact structure-activity relationships remain to be fully elucidated . The presence of the chloro substituent at position 5 of the phenyl ring may influence binding interactions with potential biological targets, similar to effects observed with other halogenated phenol derivatives in medicinal chemistry applications.

Synthesis Methodologies

Key Intermediates and Precursors

The synthesis of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate would likely involve several key intermediates that require careful preparation and handling. One crucial precursor is 5-chloro-2-hydroxybenzaldehyde, which would serve as the starting point for introducing the aromatic portion of the molecule. This compound can be prepared through selective chlorination of salicylaldehyde or by formylation of 4-chlorophenol under appropriate conditions. Another important intermediate would be a protected version of 3-(5-chloro-2-hydroxyphenyl)acrylic acid, which could be obtained through a Knoevenagel-Doebner reaction of 5-chloro-2-hydroxybenzaldehyde with malonic acid. The hydroxyl group would typically require protection (e.g., as a benzyl or methoxymethyl ether) to prevent side reactions during subsequent transformations. Methyl glycinate hydrochloride represents another essential building block, which is commercially available or can be prepared by esterification of glycine under acidic conditions. The strategic use of protecting groups, particularly for the phenolic hydroxyl and possibly the amine nitrogen, would be crucial to achieving selectivity in the key bond-forming steps, with common protecting strategies including benzylic ethers for the phenol and Boc or Cbz groups for the amine, as evidenced by similar approaches in the synthesis of structurally related compounds .

Structural Characterization

X-ray Crystallography and Molecular Modeling

Analytical Methods and Characterization

Stability Studies

Stability studies for (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate would assess its behavior under various environmental conditions, providing crucial information for handling, storage, and potential formulation. Based on its structural features, several potential degradation pathways can be anticipated. The methyl ester functionality may undergo hydrolysis in the presence of moisture, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid. The (E)-configured double bond might isomerize to the (Z)-isomer upon exposure to light or heat, potentially catalyzed by trace impurities. The phenolic hydroxyl group could participate in oxidation reactions, especially in the presence of oxygen and metal ions, leading to the formation of quinone-like structures. Stability studies would typically involve exposing the compound to elevated temperature (40-60°C), high humidity (75% RH), oxidative conditions (hydrogen peroxide), and photolytic conditions (UV light) over defined time periods, with regular sampling and analysis by HPLC to monitor degradation. Additionally, solution stability in various solvents and pH conditions would be evaluated to determine appropriate vehicles for biological testing or pharmaceutical formulation. These studies would ultimately define the recommended storage conditions and shelf-life for the compound in various forms.

Analytical Method Validation

The development and validation of analytical methods for (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate would follow established guidelines from regulatory authorities such as the International Council for Harmonisation (ICH). A comprehensive validation protocol would address key parameters including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. Specificity would be demonstrated by separating the compound from potential synthetic impurities, degradation products, and structurally related compounds, ensuring the analytical method can unequivocally identify and quantify the target molecule. Linearity would be established through calibration curves covering a range of concentrations relevant to the intended application, typically spanning 80-120% of the target concentration for assay methods or 0.1-1.0% for impurity methods. Accuracy would be assessed through recovery studies at multiple concentration levels, with acceptance criteria typically set at 98-102% for assay methods. Precision would be evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) limits of ≤2% for assay methods. These validated analytical methods would provide the foundation for reliable characterization, quality control, and stability assessment of the compound for research and potential pharmaceutical applications.

Structure-Property Relationships

Electronic Effects and Reactivity

The electronic structure of (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate significantly influences its chemical reactivity and potential interactions with biological targets. The 5-chloro-2-hydroxyphenyl moiety contains electronically opposing substituents, with the electron-withdrawing chloro group decreasing electron density in the aromatic ring, particularly at positions ortho and para to its location, while the electron-donating hydroxyl group increases electron density at its ortho and para positions. This electronic push-pull system creates a distinct electrostatic profile that could influence binding interactions with macromolecular targets. The (E)-configured double bond provides a region of increased electron density that could serve as a binding site for electrophilic agents or Lewis acidic centers in proteins. The secondary amine nitrogen possesses a lone pair of electrons that makes it nucleophilic, albeit moderately so due to conjugation with the adjacent carbon-carbon double bond. The methyl ester carbonyl represents an electrophilic center susceptible to nucleophilic attack, particularly under basic conditions. These electronic features collectively determine the compound's reactivity patterns, influencing aspects such as its susceptibility to oxidation, reduction, nucleophilic substitution, and electrophilic addition reactions, which in turn affect its metabolic fate and mechanism of action in biological systems.

Stereochemical Considerations

PropertyPredicted ValuePharmaceutical RelevanceOptimal Range for Drug-Likeness
Molecular Weight255.7 g/molInfluences absorption and membrane permeability<500 g/mol
Hydrogen Bond Donors2 (OH, NH)Affects solubility and permeability≤5
Hydrogen Bond Acceptors4 (OH, NH, C=O, OCH3)Contributes to solubility and target binding≤10
Estimated LogP2-3Balance between solubility and membrane permeability≤5
Topological Polar Surface Area65-75 ŲCorrelates with passive transport across membranes≤140 Ų
Rotatable Bonds6Impacts conformational flexibility and binding entropy≤10
Aromatic Rings1Influences metabolic stability and target binding≤3

These predicted physicochemical properties position (E)-methyl 2-((3-(5-chloro-2-hydroxyphenyl)allyl)amino)acetate within the chemical space typically associated with drug-like molecules, suggesting potential for further development as a pharmaceutical agent or as a valuable building block in medicinal chemistry efforts. The compound satisfies all criteria of Lipinski's Rule of Five, indicating favorable oral bioavailability potential, while maintaining sufficient structural complexity and functionality for selective target interaction.

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